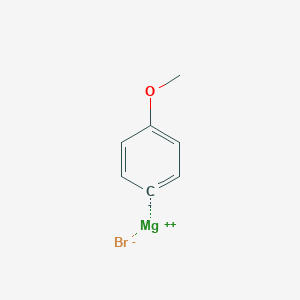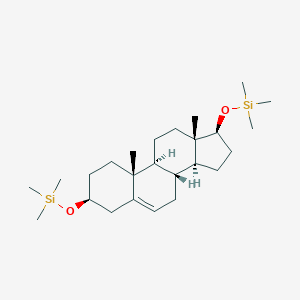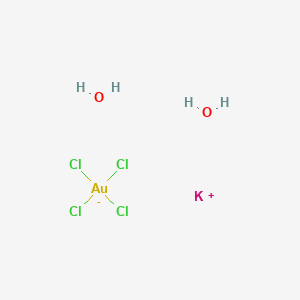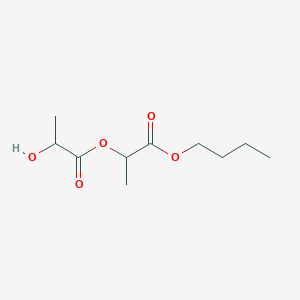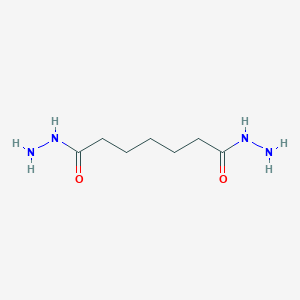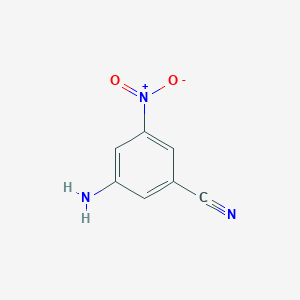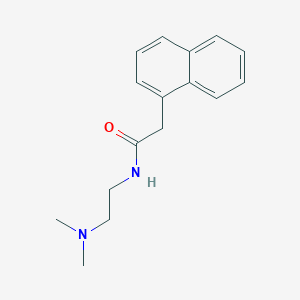
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-, also known as NADA, is a synthetic compound that has been used in scientific research for its various physiological and biochemical effects. NADA is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain perception, inflammation, and thermoregulation.
Mechanism Of Action
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- activates TRPV1 by binding to a specific site on the channel. This binding leads to the opening of the channel and the influx of cations, such as calcium and sodium, into the cell. The influx of cations leads to depolarization of the cell membrane and the generation of an action potential. The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- also leads to the release of neuropeptides, such as substance P and calcitonin gene-related peptide, which are involved in pain perception and inflammation.
Biochemical And Physiological Effects
The activation of TRPV1 by 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has various biochemical and physiological effects. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to induce pain and inflammation in animal models, which is mediated by the release of neuropeptides. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been shown to increase gastric motility and stimulate insulin secretion. Additionally, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been shown to regulate blood pressure by activating TRPV1 on endothelial cells, leading to the release of nitric oxide.
Advantages And Limitations For Lab Experiments
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has several advantages for lab experiments. It is a potent and selective agonist of TRPV1, which allows for the specific activation of this ion channel. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is also stable and can be easily synthesized in large quantities. However, 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has some limitations for lab experiments. It is a synthetic compound and may not fully replicate the effects of endogenous TRPV1 agonists. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in animal studies may not fully translate to human studies.
Future Directions
There are several future directions for the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in scientific research. One direction is the development of more potent and selective TRPV1 agonists for the treatment of pain and inflammation. Another direction is the investigation of the role of TRPV1 in various physiological processes, such as insulin secretion and blood pressure regulation. Additionally, the use of 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- in combination with other compounds may lead to the development of novel therapies for various diseases.
Synthesis Methods
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- can be synthesized through a multistep process starting with naphthalene. The first step involves the conversion of naphthalene to 1-naphthalenemethanol, which is then oxidized to 1-naphthaleneacetic acid. The acid is then reacted with N,N-dimethylethylenediamine to yield 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)-. This synthesis method has been used in various research studies to produce 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- with high purity and yield.
Scientific Research Applications
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has been extensively used in scientific research to investigate the physiological and biochemical effects of TRPV1 activation. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- is a potent agonist of TRPV1 and has been used to study the role of TRPV1 in pain perception, inflammation, and thermoregulation. 1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- has also been used to investigate the effects of TRPV1 activation on various physiological processes, such as blood pressure regulation, insulin secretion, and gastric motility.
properties
CAS RN |
10593-17-6 |
|---|---|
Product Name |
1-Naphthaleneacetamide, N-(2-(dimethylamino)ethyl)- |
Molecular Formula |
C16H20N2O |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C16H20N2O/c1-18(2)11-10-17-16(19)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,17,19) |
InChI Key |
SAEQRPLMNKATCI-UHFFFAOYSA-N |
SMILES |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CN(C)CCNC(=O)CC1=CC=CC2=CC=CC=C21 |
Other CAS RN |
10593-17-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



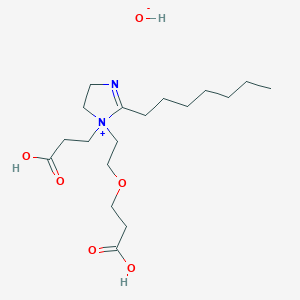
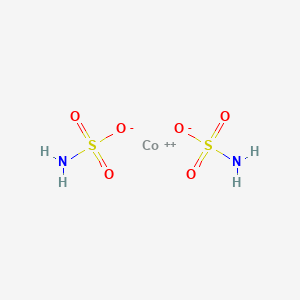
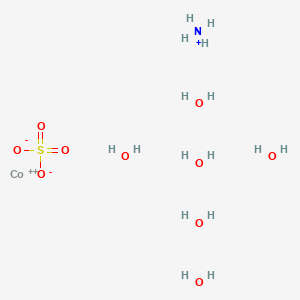

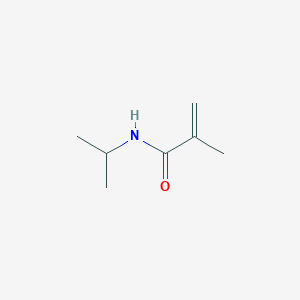
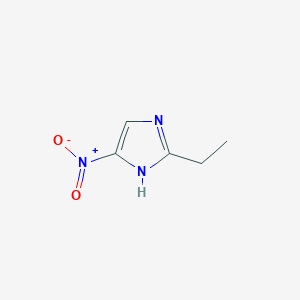
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

